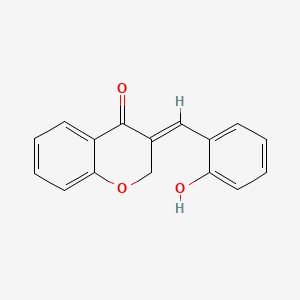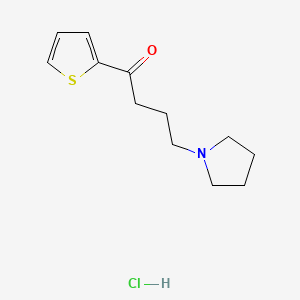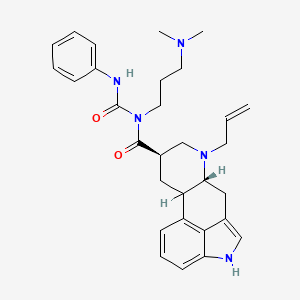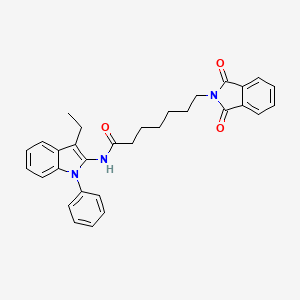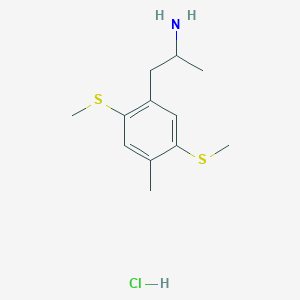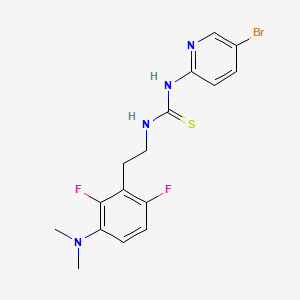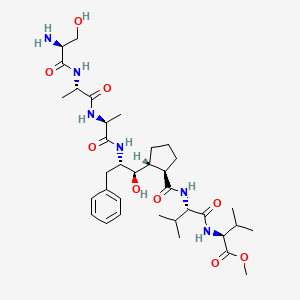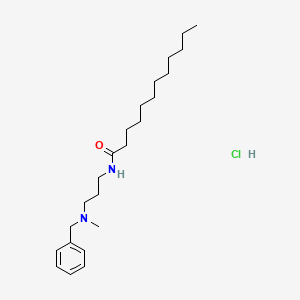
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone with a substituted propyl group containing a methyl(phenylmethyl)amino moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the dodecanamide backbone, which can be achieved through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions. The resulting dodecanamide is then subjected to further functionalization.
The introduction of the N-(3-(methyl(phenylmethyl)amino)propyl) group can be accomplished through a series of reactions. For example, the propyl group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide. The methyl(phenylmethyl)amino moiety can be added through reductive amination, where a primary amine reacts with a benzyl ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism by which Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes or specific receptors, influencing signaling pathways and cellular responses. The molecular targets and pathways involved can vary, but they often include interactions with proteins and lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the substituted propyl group.
Dodecanamide, N-propyl-: Similar backbone but different substituents on the nitrogen atom.
1-Dodecanamine, N,N-dimethyl-: Contains a similar dodecyl chain but different functional groups.
Uniqueness
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
133783-72-9 |
|---|---|
Molekularformel |
C23H41ClN2O |
Molekulargewicht |
397.0 g/mol |
IUPAC-Name |
N-[3-[benzyl(methyl)amino]propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C23H40N2O.ClH/c1-3-4-5-6-7-8-9-10-14-18-23(26)24-19-15-20-25(2)21-22-16-12-11-13-17-22;/h11-13,16-17H,3-10,14-15,18-21H2,1-2H3,(H,24,26);1H |
InChI-Schlüssel |
UYFXTYZYDQTXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


